molecular formula C16H14O B14427633 7,9,10,10a-tetrahydro-6bH-fluoranthen-8-one CAS No. 79870-17-0

7,9,10,10a-tetrahydro-6bH-fluoranthen-8-one

Cat. No.: B14427633
CAS No.: 79870-17-0
M. Wt: 222.28 g/mol
InChI Key: GAKHRVZODRGSLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,9,10,10a-tetrahydro-6bH-fluoranthen-8-one: is an organic compound with a complex polycyclic structure It belongs to the class of fluoranthenes, which are polycyclic aromatic hydrocarbons (PAHs)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9,10,10a-tetrahydro-6bH-fluoranthen-8-one typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a substituted naphthalene derivative, under acidic or basic conditions.

    Hydrogenation: The cyclized product is then subjected to hydrogenation to reduce specific double bonds and achieve the desired tetrahydro structure.

    Oxidation: The final step involves the oxidation of the intermediate compound to introduce the ketone functional group at the 8-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

7,9,10,10a-tetrahydro-6bH-fluoranthen-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxygenated derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound, altering its structure and properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoranthenequinones, while reduction can produce fully hydrogenated fluoranthenes.

Scientific Research Applications

7,9,10,10a-tetrahydro-6bH-fluoranthen-8-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 7,9,10,10a-tetrahydro-6bH-fluoranthen-8-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s polycyclic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Fluoranthene: A parent compound with a similar polycyclic structure but lacking the tetrahydro and ketone functionalities.

    Pyrene: Another PAH with a similar aromatic framework but different substitution patterns.

    Anthracene: A simpler PAH with three fused benzene rings, used as a reference compound in various studies.

Uniqueness

7,9,10,10a-tetrahydro-6bH-fluoranthen-8-one is unique due to its specific tetrahydro structure and the presence of a ketone functional group. These features impart distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

79870-17-0

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

7,9,10,10a-tetrahydro-6bH-fluoranthen-8-one

InChI

InChI=1S/C16H14O/c17-11-7-8-12-13-5-1-3-10-4-2-6-14(16(10)13)15(12)9-11/h1-6,12,15H,7-9H2

InChI Key

GAKHRVZODRGSLT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC2C1C3=CC=CC4=C3C2=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.